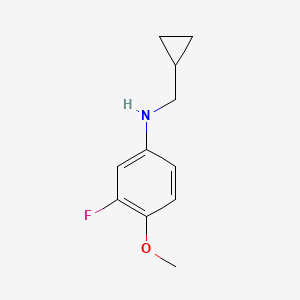
N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom, a phenoxy group attached to the pyridine ring, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide typically involves the reaction of 2-phenoxypyridine-3-carboxylic acid with 2-bromoethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes .
Medicine
Its structural features make it a candidate for designing molecules with therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of polymers, coatings, and other advanced materials .
Mecanismo De Acción
The mechanism of action of N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The phenoxy and pyridine moieties can interact with hydrophobic and aromatic regions of the target molecules, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-bromoethyl)phthalimide: Another compound with a bromoethyl group, used as an intermediate in organic synthesis.
2-bromoethyl benzene: An aryl bromide compound used in pharmaceutical synthesis.
2-bromoethyl acrylate: A brominated acylic acid ester used in polymer chemistry.
Uniqueness
N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide is unique due to its combination of a bromoethyl group, a phenoxy group, and a pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C14H13BrN2O2 |
|---|---|
Peso molecular |
321.17 g/mol |
Nombre IUPAC |
N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide |
InChI |
InChI=1S/C14H13BrN2O2/c15-8-10-16-13(18)12-7-4-9-17-14(12)19-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,18) |
Clave InChI |
RLUOMMCRYJRHBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B12316419.png)
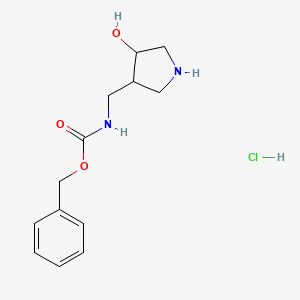




![Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B12316451.png)
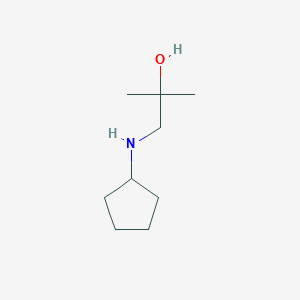
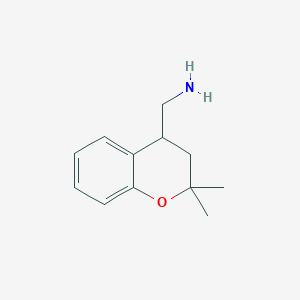
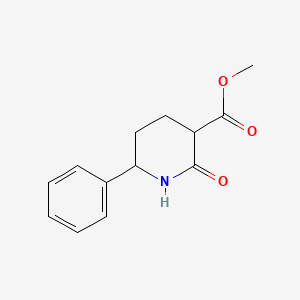
methyl)pyrrolidine](/img/structure/B12316470.png)
![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316481.png)
